molecular formula C17H19N3O4 B2873135 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one CAS No. 942004-61-7

5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one

Cat. No.: B2873135
CAS No.: 942004-61-7
M. Wt: 329.356
InChI Key: HNTZJBCOVVHEAQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one is a pyridazinone derivative characterized by a heterocyclic core with distinct substituents:

  • Position 5: A methoxy group, influencing electronic properties and metabolic stability.
  • Position 6: A morpholine-4-carbonyl moiety, enhancing polarity and hydrogen-bonding capacity.

The morpholine group is frequently incorporated to optimize solubility and bioavailability in drug design .

Properties

IUPAC Name

5-methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-5-3-4-6-13(12)20-15(21)11-14(23-2)16(18-20)17(22)19-7-9-24-10-8-19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZJBCOVVHEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyridazine family, characterized by a pyridazine ring substituted with various functional groups. Its structural formula can be represented as:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This compound features a morpholine group, which is known for enhancing solubility and bioavailability, making it a promising candidate for drug development.

Research indicates that this compound exhibits significant biological activity through the inhibition of specific proteins involved in cancer progression. Notably, it acts as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are crucial in regulating apoptosis and cell survival pathways. This mechanism suggests its potential utility in treating malignancies where apoptosis regulation is disrupted .

Antitumor Activity

Several studies highlight the antitumor potential of this compound. For instance, it has demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). The compound's IC50 values indicate its potency:

Cell Line IC50 (µM)
MCF-70.46
MDA-MB-2310.39
A5490.30

These values suggest that the compound effectively inhibits cell proliferation and induces apoptosis in these cancer cells .

Anti-inflammatory and Antibacterial Activities

In addition to its antitumor properties, the compound has been evaluated for anti-inflammatory effects. It exhibits notable inhibition of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. Furthermore, preliminary studies suggest potential antibacterial activity, making it a versatile candidate for further exploration in therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Modifications to the pyridazine ring or substituents on the morpholine can significantly affect biological activity. For example, variations in substituent groups have been shown to enhance antitumor efficacy while reducing cytotoxicity to normal cells .

Case Studies

  • Combination Therapy : A study investigated the synergistic effects of this compound when combined with doxorubicin in breast cancer models. The combination therapy demonstrated improved efficacy over monotherapy, highlighting the potential for this compound in combination treatment regimens .
  • In Vivo Efficacy : Animal studies have shown that administration of this compound leads to significant tumor reduction in xenograft models, further supporting its potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

5-(2-Methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one
  • Core Structure: Pyridazinone.
  • Substituents :
    • Position 5 : A 2-methoxy-5-(trifluoromethyl)phenyl group.
    • Position 6 : Methyl group.
  • Key Differences: The absence of a morpholine-4-carbonyl group reduces polarity compared to the target compound.
  • Implications : This compound’s trifluoromethyl group may improve target binding in hydrophobic pockets, while the methyl group at position 6 simplifies synthesis but reduces hydrogen-bonding capacity .

Thieno[3,2-d]pyrimidine Derivatives (EP 2402347 A1)

  • Core Structure: Thieno[3,2-d]pyrimidine (a fused heterocycle with sulfur).
  • Substituents :
    • Position 4 : Morpholin-4-yl group.
    • Position 6 : Piperazine derivatives (e.g., 4-methanesulfonyl-2,6-dimethyl-piperazine).
  • Key Differences: The sulfur-containing core may enhance π-π stacking interactions compared to pyridazinone.
  • Implications : These compounds are likely designed as kinase inhibitors, leveraging morpholine and sulfonyl groups for solubility and ATP-binding pocket interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 2 Position 5 Position 6 Key Functional Groups
Target Compound Pyridazinone 2-methylphenyl Methoxy Morpholine-4-carbonyl Aromatic, polar carbonyl
5-(2-Methoxy-5-(trifluoromethyl)phenyl)-6-... Pyridazinone 2-Methoxy-5-(CF₃)Ph Methyl CF₃ (lipophilic), methoxy
EP 2402347 A1 Derivatives Thieno[3,2-d]pyrimidine Chlorine or others Morpholin-4-yl, sulfonyl-piperazine Sulfonyl, morpholine

Research Findings and Implications

  • The 2-methylphenyl group may contribute to binding in hydrophobic enzyme pockets.
  • Pyridazinone Analogs: The trifluoromethyl group in ’s compound increases metabolic stability but may limit aqueous solubility (cLogP ~3.8 estimated). Its methyl group at position 6 simplifies synthesis but reduces versatility in interactions.
  • Thienopyrimidine Derivatives: The sulfur atom and sulfonyl groups in EP 2402347 A1 compounds suggest kinase inhibition mechanisms, with morpholine optimizing pharmacokinetics .

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